BC-1258
Overview
Description
BC-1258 is a unique small molecule that acts as an activator of F-box/LRR-repeat protein 2 (FBXL2). This compound has garnered significant interest due to its ability to stabilize and upregulate FBXL2 levels, leading to apoptosis in tumorigenic cells and inhibition of tumor formation in mice .
Mechanism of Action
Target of Action
BC-1258 primarily targets the F-box/LRR-repeat protein 2 (FBXL2), a component of the Skp-Cullin-F box E3 ligase complex . FBXL2 plays a crucial role in ubiquitination and degradation of Aurora B, a key regulator of cell replication .
Mode of Action
This compound acts as an activator of FBXL2. It stabilizes and increases the levels of FBXL2 protein, which in turn promotes the degradation of Aurora B . This leads to mitotic arrest and apoptosis, inhibiting the replication of tumorigenic cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the ubiquitination and degradation of Aurora B by the SCFFBXL2 E3 ligase complex . Aurora B is integral to cytokinesis and chromosomal segregation during cell division . Its degradation disrupts these processes, leading to mitotic arrest and apoptosis .
Result of Action
The action of this compound results in the degradation of Aurora B, leading to tetraploidy, mitotic arrest, and apoptosis of tumorigenic cells . This significantly inhibits tumor formation, making this compound a potential chemotherapeutic agent .
Biochemical Analysis
Biochemical Properties
BC-1258 plays a significant role in biochemical reactions by interacting with the FBXL2 protein . FBXL2 is a part of the Skp, Cullin, F-box containing complex, which is involved in polyubiquitination and subsequent degradation of target proteins . This compound, as an activator of FBXL2, can increase the levels of FBXL2, promoting the degradation of target proteins such as Aurora B .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression. Specifically, this compound induces mitotic arrest and apoptosis of tumorigenic cells . This is achieved through the degradation of Aurora B, a protein crucial for cell division . By promoting the degradation of Aurora B, this compound disrupts the normal cell cycle, leading to cell death .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the FBXL2 protein . This compound acts as an activator of FBXL2, increasing its levels within the cell . This leads to the enhanced degradation of target proteins, such as Aurora B . The degradation of Aurora B disrupts the normal cell cycle, leading to mitotic arrest and apoptosis .
Temporal Effects in Laboratory Settings
Over time, this compound continues to exert its effects in laboratory settings. It has been shown to induce mitotic arrest and apoptosis of tumorigenic cells, and these effects persist over time . Additionally, this compound has been observed to have a stable effect, with no significant degradation or loss of function over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At certain dosages, this compound has been shown to profoundly inhibit tumor formation in mice
Metabolic Pathways
Given its role as an activator of FBXL2, it is likely involved in the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of proteins within the cell, a process that this compound is known to influence .
Transport and Distribution
Given its role in upregulating FBXL2 levels and promoting protein degradation, it is likely that this compound is distributed throughout the cell where these processes occur .
Subcellular Localization
Given its role in protein degradation, it is likely localized to areas of the cell where the ubiquitin-proteasome pathway is active . This could include the cytoplasm and nucleus, where protein degradation often occurs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BC-1258 involves the reaction of N,N′-Bis-(4-thiazol-2-yl-benzyl)-ethane-1,2-diamine with appropriate reagents under controlled conditions. The compound is typically synthesized in a laboratory setting with high purity levels, often exceeding 98% .
Industrial Production Methods
The production process likely involves standard organic synthesis techniques and purification methods to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
BC-1258 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Substitution: This compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in modified analogs of the compound .
Scientific Research Applications
BC-1258 has a wide range of scientific research applications, including:
Chemistry: Used as a research tool to study the activation of FBXL2 and its effects on cellular processes.
Biology: Investigated for its role in inducing apoptosis in tumorigenic cells and inhibiting tumor formation.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to target and degrade Aurora B, a key regulator of cell replication.
Industry: Utilized in the development of new chemical compounds and materials with specific properties .
Comparison with Similar Compounds
BC-1258 is unique in its ability to activate FBXL2 and induce apoptosis in tumorigenic cells. Similar compounds include:
FLLL32: An effective JAK2/STAT3 inhibitor with apoptosis-inducing properties.
Polyporenic acid C: Shows inhibitory activity against human collagenase and induces apoptosis.
Angelicin: A furanocoumarin with antiviral and anti-inflammatory activity
This compound stands out due to its specific activation of FBXL2 and its profound effects on tumor formation inhibition, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
N,N'-bis[[4-(1,3-thiazol-2-yl)phenyl]methyl]ethane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4S2/c1-5-19(21-25-11-13-27-21)6-2-17(1)15-23-9-10-24-16-18-3-7-20(8-4-18)22-26-12-14-28-22/h1-8,11-14,23-24H,9-10,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTSLZJCGAFSET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCNCC2=CC=C(C=C2)C3=NC=CS3)C4=NC=CS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701192895 | |
Record name | N1,N2-Bis[[4-(2-thiazolyl)phenyl]methyl]-1,2-ethanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701192895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1507370-40-2 | |
Record name | N1,N2-Bis[[4-(2-thiazolyl)phenyl]methyl]-1,2-ethanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1507370-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N1,N2-Bis[[4-(2-thiazolyl)phenyl]methyl]-1,2-ethanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701192895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1507370-40-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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